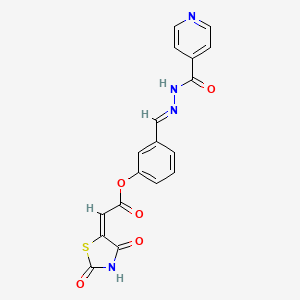
Antimycobacterial agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimycobacterial agent-1 is a compound specifically designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial cell processes to inhibit growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-1 typically involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography, producing high yields in shorter reaction times . The reaction conditions often involve room temperature and specific reagents like quinoxaline Schiff bases and aryl nitrile oxides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maintain the purity and potency of the compound, often involving rigorous quality control measures.
化学反応の分析
Types of Reactions: Antimycobacterial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Antimycobacterial agent-1 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on mycobacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Industry: Utilized in the development of new antimicrobial agents and as a standard for testing the efficacy of other antimycobacterial compounds.
作用機序
The mechanism of action of antimycobacterial agent-1 involves targeting specific enzymes and pathways within the mycobacterial cell. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by binding to the enzyme arabinosyl transferase . This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with protein synthesis and membrane transport, further inhibiting bacterial growth.
類似化合物との比較
Isoniazid: Inhibits mycolic acid synthesis but has a different target enzyme.
Rifampin: Inhibits RNA synthesis by targeting RNA polymerase.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferase, similar to antimycobacterial agent-1.
Uniqueness: this compound is unique in its dual action on mycolic acid synthesis and protein synthesis, providing a broader spectrum of activity against mycobacterial infections. Its ability to target multiple pathways makes it a potent candidate for treating drug-resistant tuberculosis.
特性
分子式 |
C18H12N4O5S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+ |
InChIキー |
QCIOGWVCZFZJFV-GYGISDOKSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


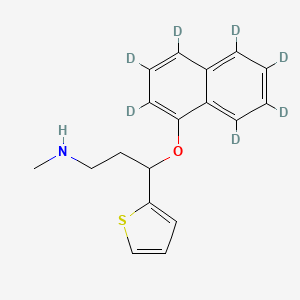


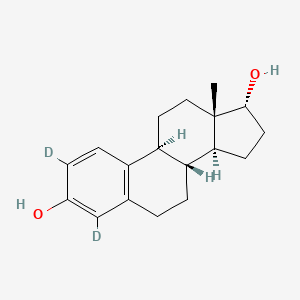

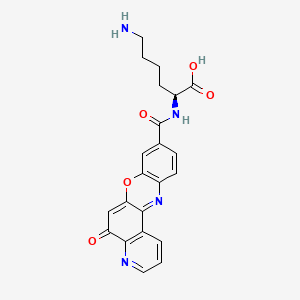



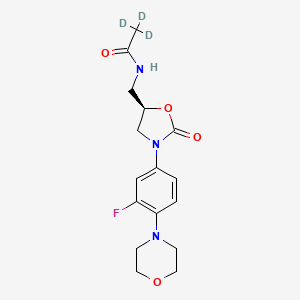

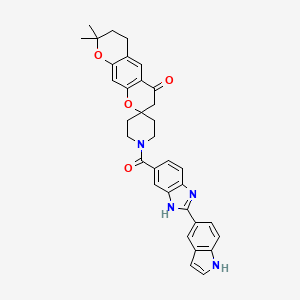
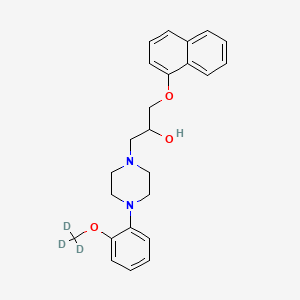
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
